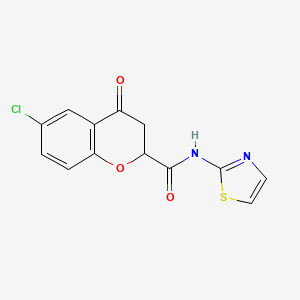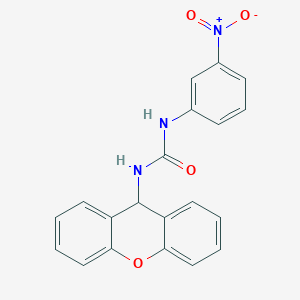![molecular formula C18H17N5O3S2 B11485158 2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11485158.png)
2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a tetrazole ring, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Tetrazole Ring Formation: The tetrazole ring is often synthesized via the cyclization of an azide with a nitrile.
Linkage Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions may target the tetrazole ring or the acetamide group.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution may involve reagents like bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxole ring.
Scientific Research Applications
2-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the tetrazole ring can participate in hydrogen bonding or ionic interactions. The sulfanyl and acetamide groups may further stabilize these interactions, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 1-(1,3-Benzodioxol-5-yl)butan-2-one
Uniqueness
What sets 2-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE apart is its combination of a benzodioxole moiety with a tetrazole ring and a sulfanyl-acetamide linkage
Properties
Molecular Formula |
C18H17N5O3S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)tetrazol-5-yl]sulfanyl-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C18H17N5O3S2/c1-27-16-5-3-2-4-13(16)19-17(24)10-28-18-20-21-22-23(18)9-12-6-7-14-15(8-12)26-11-25-14/h2-8H,9-11H2,1H3,(H,19,24) |
InChI Key |
FMIJIOWCDWHWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CSC2=NN=NN2CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-amine](/img/structure/B11485081.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485083.png)
![[1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B11485084.png)
![Ethyl (5-{[2-(cyclopropylcarbamoyl)phenyl]sulfamoyl}-2-methoxyphenoxy)acetate](/img/structure/B11485093.png)
![3-(1-adamantyl)-N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B11485098.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetamide](/img/structure/B11485106.png)
![N-(2-{2-[(4-chlorobenzyl)sulfamoyl]-4,5-dimethoxyphenyl}ethyl)acetamide](/img/structure/B11485110.png)
![3-(2,4-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11485115.png)
![4-chloro-5-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one](/img/structure/B11485122.png)

![4-Tert-butylcyclohexyl 2-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B11485145.png)
![N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine](/img/structure/B11485146.png)
![3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-ol, 3-[(4-fluorophenyl)methyl]-5-methyl-](/img/structure/B11485163.png)

